molecular formula C19H21N7O B2614760 1-(2-((6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-3-phenylurea CAS No. 1021038-51-6

1-(2-((6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-3-phenylurea

Cat. No.: B2614760
CAS No.: 1021038-51-6
M. Wt: 363.425
InChI Key: QOSWYIOJJOCUBL-UHFFFAOYSA-N
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Description

1-(2-((6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-3-phenylurea is a chemical research compound featuring a pyridazine core linked to a phenylurea moiety through an aminoethyl spacer. The molecular structure suggests potential as a kinase inhibitor for research applications . Compounds with similar pyridazine scaffolds have been investigated as synthetic antineuroinflammatory agents, selectively blocking the overproduction of cytokines and oxidative stress products in activated glia . The urea functionality is a privileged structure in medicinal chemistry, known to form multiple stable hydrogen bonds with biological targets, which is crucial for modulating potency and selectivity in drug-target interactions . This specific configuration, incorporating a 6-methylpyridin-2-yl group, is designed to explore structure-activity relationships in biochemical studies. Researchers can utilize this compound as a key intermediate or a pharmacological tool in early-stage discovery projects, particularly in oncology and immunology. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[2-[[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O/c1-14-6-5-9-17(22-14)24-18-11-10-16(25-26-18)20-12-13-21-19(27)23-15-7-3-2-4-8-15/h2-11H,12-13H2,1H3,(H,20,25)(H2,21,23,27)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSWYIOJJOCUBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NN=C(C=C2)NCCNC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-3-phenylurea typically involves multi-step organic reactions. One common method involves the reaction of 6-methyl-2-aminopyridine with 3-chloropyridazine to form an intermediate, which is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often require the use of solvents such as toluene or dimethylformamide (DMF) and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-((6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridazinyl moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-(2-((6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-3-phenylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-((6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt cellular processes and lead to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

  • Target Compound: Pyridazine core with amino-linked 6-methylpyridinyl and ethylurea substituents.
  • Compound 6a (): Pyrazolo[3,4-b]pyridine core with direct phenylurea attachment.
  • Imidazo[1,2-b]pyridazine Derivatives () : Bicyclic systems (e.g., imidazo[1,2-b]pyridazine) linked to thiophene or methoxy groups. These structures exhibit higher molecular weights (328.4–391.5 vs. ~350–370 for the target) and reduced urea-mediated hydrogen bonding .

Functional Group Analysis

Compound Core Structure Key Substituents Molecular Weight Notable Functional Groups
Target Compound Pyridazine 6-Methylpyridinyl, Ethylphenylurea ~350–370 Urea (C=O, NH), Pyridazine
1-(4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylurea (6a) Pyrazolo[3,4-b]pyridine Direct phenylurea Calculated: 323 Urea (IR: 1690 cm⁻¹ C=O)
1-(5-(6-((2-Methyl(phenyl)amino)ethyl)amino)imidazo[1,2-b]pyridazin-3-yl)thiophen-2-yl)ethanone Imidazo[1,2-b]pyridazine Thiophen-2-yl ethanone, methylphenyl 391.5 Ketone (C=O), Thiophene

Physicochemical Properties

  • Solubility : The target’s urea group enhances hydrophilicity, but the phenyl and pyridinyl substituents may reduce aqueous solubility compared to ’s methoxypropyl-containing derivatives (e.g., 330.4 MW compound with polar methoxy groups) .
  • Stability : Ureas are generally stable, but the ethyl linker in the target compound could introduce susceptibility to enzymatic cleavage, unlike the rigid fused-ring systems in 6a and imidazo[1,2-b]pyridazines .

Biological Activity

1-(2-((6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-3-phenylurea is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and neuroprotection. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H22N6OC_{17}H_{22}N_{6}O with a molecular weight of 326.4 g/mol. The structure features a phenylurea moiety which is crucial for its biological interactions.

Synthesis

The synthesis typically involves multiple steps starting from readily available precursors. For example, one synthetic route includes the reaction of 6-methylpyridin-2-amine with pyridazine derivatives under controlled conditions to yield the desired product .

Anticancer Activity

Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. In vitro assays demonstrated significant activity against A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer) cell lines. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays, indicating potent anticancer properties .

Cell LineIC50 (µM)Reference
A549 (Lung)7.0
HCT-116 (Colon)5.5
PC-3 (Prostate)6.0

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research indicates that it can suppress excessive glial activation, which is linked to neurodegenerative diseases. It selectively inhibits the production of pro-inflammatory cytokines without affecting beneficial glial functions, making it a potential candidate for treating neuroinflammatory conditions .

Case Studies

  • Study on Antiproliferative Effects : A study evaluated a series of pyridazine derivatives, including this compound, showing promising results in inhibiting tumor growth in vitro .
  • Neuroprotection Research : Another investigation focused on the compound's ability to modulate glial activation and reduce oxidative stress markers in models of neurodegeneration, providing evidence for its therapeutic potential in neurological disorders .

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the urea moiety plays a significant role in binding to target proteins involved in cell signaling pathways related to cancer proliferation and inflammation.

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